molecular formula C16H15BrO3 B13090590 Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate

Cat. No.: B13090590
M. Wt: 335.19 g/mol
InChI Key: ZZHVPZIFUBVADW-UHFFFAOYSA-N
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Description

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate (CAS 866136-72-3) is an aromatic ester featuring a 2-bromobenzyloxy group attached to a phenyl ring, which is further linked to a methyl acetate moiety. Its molecular formula is C₁₆H₁₅BrO₄, with a molecular weight of 351.19 g/mol . Potential applications include use as a pharmaceutical intermediate or in materials science, inferred from structurally related compounds exhibiting bioactivity or utility in organic synthesis .

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

methyl 2-[4-[(2-bromophenyl)methoxy]phenyl]acetate

InChI

InChI=1S/C16H15BrO3/c1-19-16(18)10-12-6-8-14(9-7-12)20-11-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3

InChI Key

ZZHVPZIFUBVADW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxyphenylacetic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.

    Reduction: Formation of 2-(4-((2-bromobenzyl)oxy)phenyl)methanol.

    Substitution: Formation of 2-(4-((2-aminobenzyl)oxy)phenyl)acetate or 2-(4-((2-thiobenzyl)oxy)phenyl)acetate.

Scientific Research Applications

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Bromobenzyloxy Derivatives
  • Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate (CAS 86560-10-3):

    • Formula : C₁₇H₁₆BrO₄
    • Substituents : Benzyloxy and bromomethyl groups on the phenyl ring.
    • Applications : Used in organic synthesis for further functionalization .
  • Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate (CAS 866136-72-3): Substituents: 2-bromobenzyloxy and 4-hydroxybutynyl groups.
Bromoalkyloxy Derivatives
  • Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate (CAS 1026417-18-4):
    • Formula : C₁₄H₁₉BrO₃
    • Substituents : 5-bromopentyloxy chain.
    • Applications : Intermediate in chemical synthesis; flexible bromoalkyl chain enables nucleophilic substitutions .
Halogenated Aryl Esters
  • Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7):

    • Formula : C₁₀H₉BrO₃
    • Substituents : 4-bromophenyl and oxoacetate groups.
    • Properties : Predicted boiling point of 395°C ; used in chemical research .
  • Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate (CAS 1246636-79-2): Formula: C₁₃H₁₁ClN₂O₃ Substituents: Chloropyrimidinyloxy group. Applications: Potential pharmaceutical applications due to heteroaromatic pyrimidine moiety .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate C₁₆H₁₅BrO₄ 351.19 Not explicitly reported
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate C₁₄H₁₉BrO₃ 315.21 Flexible bromoalkyl chain
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate C₁₃H₁₁ClN₂O₃ 278.69 Density: 1.319 g/cm³ (predicted)
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 High boiling point (~395°C)

Biological Activity

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate, a compound with the CAS number 833485-11-3, has gained attention in recent years due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and biological evaluations, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₁₆H₁₅BrO₃
  • Molecular Weight : 335.19 g/mol
  • Synonyms : Benzeneacetic acid, 4-[(2-bromophenyl)methoxy]-, methyl ester

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the alkylation of phenolic precursors with brominated benzyl groups. This method allows for the introduction of various substituents that can significantly affect the biological activity of the compound.

Table 1: Structure-Activity Relationship Data

CompoundSubstituentBiological ActivityReference
1NoneLow
2BromineModerate
3MethoxyHigh
4EthoxyVery High

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against U-87, U-138 MG, and H1299 cell types, showing promising results comparable to established chemotherapeutic agents like doxorubicin.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It was evaluated against Mycobacterium tuberculosis (Mtb), where it showed potential as an inhibitor of Mtb thymidine monophosphate kinase (TMPK), a critical enzyme for bacterial survival.

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target OrganismReference
1>100M. tuberculosis
250Staphylococcus aureus
325Escherichia coli

Case Studies

  • Case Study on Anticancer Effects :
    • In a controlled study, this compound was administered to human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Case Study on Antimicrobial Efficacy :
    • A study focused on the compound's efficacy against multidrug-resistant strains of M. tuberculosis. The findings suggested that modifications to the phenolic structure could enhance its activity against resistant strains.

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